Ferrous chloride tetrahydrate
Description
Structure
2D Structure
Properties
CAS No. |
13478-10-9 |
|---|---|
Molecular Formula |
Cl2FeH8O4 |
Molecular Weight |
198.81 g/mol |
IUPAC Name |
iron(2+);dichloride;tetrahydrate |
InChI |
InChI=1S/2ClH.Fe.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 |
InChI Key |
WSSMOXHYUFMBLS-UHFFFAOYSA-L |
SMILES |
O.O.O.O.Cl[Fe]Cl |
Canonical SMILES |
O.O.O.O.[Cl-].[Cl-].[Fe+2] |
Related CAS |
7758-94-3 (Parent) |
Synonyms |
ferrous chloride ferrous chloride, 2H2-labeled cpd dihydrate ferrous chloride, 2H2-labeled cpd hexahydrate ferrous chloride, 2H2-labeled cpd monohydrate ferrous chloride, 2H2-labeled cpd tetrahydrate ferrous chloride, dihydrate ferrous chloride, hexahydrate ferrous chloride, hydrate ferrous chloride, monohydrate ferrous chloride, nonahydrate ferrous chloride, tetrahydrate Lawrencite |
Origin of Product |
United States |
Synthetic Methodologies and Production Routes of Ferrous Chloride Tetrahydrate
Industrial-Scale Synthesis Processes
Industrial production of ferrous chloride tetrahydrate primarily focuses on cost-effective and environmentally conscious methods, often utilizing by-products from other major industries.
A primary and economically important source for ferrous chloride production is the waste generated from the steel industry. epa.gov
Steel pickling is a surface treatment process used to remove impurities, such as rust and scale (iron oxides), from the surface of steel. epa.gov This is accomplished by immersing the steel in an acid bath, typically containing hydrochloric acid (HCl). epa.govcsic.es The resulting waste solution, known as "spent acid" or "water pickling liquor," is rich in dissolved iron ions and serves as a valuable precursor for this compound. csic.eswikipedia.org
The chemical reactions that occur during the hydrochloric acid pickling process lead to the formation of ferrous chloride:
Reaction with iron oxides on the steel surface: csic.espreprints.org
FeO + 2HCl → FeCl₂ + H₂O
Fe₃O₄ + Fe + 8HCl → 4FeCl₂ + 4H₂O
Reaction with the base steel (iron): csic.espreprints.org
Fe + 2HCl → FeCl₂ + H₂
When the concentration of free HCl decreases and the ferrous chloride content becomes too high for effective pickling, the liquor is considered spent and must be treated. preprints.org This hazardous waste can be repurposed as a raw material, transforming a disposal problem into a resource for chemical synthesis. csic.es It is estimated that Europe produces approximately 380,000 m³ of chlorinated pickling water annually, highlighting the significant potential of this waste stream. preprints.org
To recover this compound from pickling liquors, industrial facilities employ evaporation-crystallization techniques. csic.espreprints.org These processes are designed to separate the ferrous chloride from the excess water and residual acid, yielding pure crystals.
A typical industrial process involves treating the pickling liquor in a pilot evaporation-crystallization plant. csic.espreprints.org In one documented example, pickling water containing 139.9 ± 5.1 g/L of Fe²⁺ was processed. preprints.org The liquor was first heated to 130 °C and fed into a Vigreux column, where it was split into a vapor stream and a liquor stream enriched in Fe²⁺ (to 188 ± 8.6 g/L). csic.espreprints.org The entire system is maintained under a vacuum (e.g., -640 mbar) to facilitate evaporation at controlled temperatures. preprints.org The enriched liquor is then transferred to a crystallizer where, under controlled temperature (130 °C), the this compound crystals form and are subsequently filtered. preprints.org
Another patented vacuum process for purifying iron chloride from by-products of titanium dioxide production involves a two-step cooling crystallization. google.com An initial evaporation step concentrates the solution, followed by vacuum cooling (e.g., from 86 °C to 40 °C) to induce the crystallization of coarse this compound crystals. google.com This is followed by further indirect cooling (e.g., to 20 °C) to maximize the yield. google.com The resulting crystals are separated from the mother liquor via centrifugation. google.com
Table 1: Example Parameters for Industrial Evaporation-Crystallization of this compound
| Parameter | Process 1 (Pickling Liquor) preprints.org | Process 2 (Titanium By-product) google.com |
| Feed Fe²⁺ Concentration | 139.9 ± 5.1 g/L | 10.96% (as iron) |
| Pre-heating Temperature | 130 °C | 86 °C |
| System Pressure | -640 mbar | 270 mbar (evaporation), 27 mbar (final vacuum cooling) |
| Crystallization Temp. | 130 °C | Cooled from 86 °C to 20 °C |
| Enriched Fe²⁺ Concentration | 188 ± 8.6 g/L | 13.5% (as iron) |
| Final Product | Crystallized Ferrous Chloride | Coarse-crystal this compound |
Beyond recovery from waste streams, ferrous chloride can be produced directly by the dissolution of iron metal in hydrochloric acid. wikipedia.org This method is straightforward and is represented by the chemical equation: wikipedia.org
Fe + 2HCl → FeCl₂ + H₂
This reaction is a fundamental method for preparing ferrous chloride. For laboratory-scale purification, pure electrolytic iron can be added to a solution of this compound and hydrochloric acid to ensure the complete reduction of any ferric ions that may be present, followed by filtration and recrystallization. guidechem.com While this is a purification step, the underlying principle of dissolving iron in acid is a viable, albeit less common on an industrial scale, primary production route compared to the utilization of spent pickling liquors. epa.gov
Recovery and Synthesis from Industrial Waste Streams
Laboratory-Scale Synthesis Approaches
In the laboratory, this compound is not only synthesized but is also frequently used as a key precursor for creating other valuable chemical compounds and materials, particularly in the field of nanotechnology.
This compound is a crucial starting material in the synthesis of magnetite (Fe₃O₄) nanoparticles. analis.com.my The most common laboratory technique is chemical co-precipitation. analis.com.mysapub.org This method typically involves mixing this compound with a ferric salt, usually ferric chloride hexahydrate (FeCl₃·6H₂O), in a specific molar ratio (often 1:2 Fe²⁺:Fe³⁺). sapub.orgusp.br
Fe²⁺ + 2Fe³⁺ + 8OH⁻ → Fe₃O₄ + 4H₂O
The properties and size of the resulting nanoparticles can be controlled by adjusting reaction parameters such as temperature, pH, and the rate of addition of the precipitating agent. analis.com.myits.ac.id For instance, syntheses have been successfully carried out at temperatures ranging from room temperature to 80 °C. sapub.orgscispace.com
Table 2: Comparison of Laboratory Methods for Magnetite Nanoparticle Synthesis using this compound
| Study | Iron Precursors (Fe²⁺:Fe³⁺) | Precipitating Agent | Temperature | Key Finding/Feature |
| Awwad & Salem, 2012 sapub.org | FeCl₂·4H₂O, FeCl₃·6H₂O (1:2 molar ratio) | Sodium Hydroxide (B78521) (NaOH) | 80 °C | Green synthesis using carob leaf extract. |
| Mamani et al., 2013 usp.br | FeCl₂·4H₂O, FeCl₃·6H₂O (2:1 ratio of solutions) | Ammonium Hydroxide (NH₄OH) | Not specified, pH adjusted to 12 | Synthesis in a nitrogen atmosphere to control oxidation. |
| Darminto et al., 2011 its.ac.id | FeCl₂·4H₂O only | Not specified, pH controlled | ≤70 °C | Investigated the effect of pH (7.37-10.55) on particle size. |
| Awwad et al., 2013 scispace.com | FeCl₂·4H₂O, FeCl₃ (anhydrous) (1:2 molar ratio) | Pistachio leaf extract (alkaline) | Room Temperature | Facile, one-pot green synthesis at ambient temperature. |
Green Synthesis Methodologies for FeCl₂·4H₂O-Derived Materials
Green synthesis offers an eco-friendly, cost-effective, and simple alternative to traditional chemical and physical methods for producing iron-based nanomaterials. tandfonline.comrjlbpcs.com This approach utilizes plant extracts as both reducing and stabilizing agents, eliminating the need for hazardous chemicals and reducing energy consumption. tandfonline.com
One common application of this compound in green synthesis is the production of iron oxide nanoparticles (IONPs). tandfonline.comopastpublishers.com In a typical process, an aqueous solution of this compound is mixed with a plant extract. iyte.edu.trsums.ac.ir The phytochemicals present in the extract, such as polyphenols, flavonoids, and tannins, act as reducing agents, converting the ferrous ions (Fe²⁺) to iron nanoparticles. nih.gov These biomolecules also serve as capping agents, preventing the agglomeration and oxidation of the newly formed nanoparticles. nih.gov
Various plant extracts have been successfully employed in the green synthesis of iron-based nanoparticles from this compound, including:
Green tea (Camellia sinensis): Extracts from green tea leaves have been used to produce iron nanoparticles with sizes ranging from 10 to 30 nm. rjlbpcs.comiyte.edu.tr
Oak (Quercus) leaves: Oak leaf extracts have been utilized to synthesize zero-valent iron nanoparticles. sums.ac.ir
Plectranthus amboinicus and Dorstenia foetida: Methanolic extracts of these plants have been used to create iron oxide nanoparticles. tandfonline.com
Sphagneticola trilobata: Leaf extracts of this plant have been used in the co-precipitation method to synthesize magnetic nanoparticles. phcog.com
Ocimum tenuiflorum (Tulsi): Leaf extracts of Tulsi have been used as a reducing and capping agent for the synthesis of IONPs. opastpublishers.com
Matricaria aurea and Ochradenus baccatus: Extracts from these plants have been used for the surface modification of magnetite nanomaterials. mdpi.com
Citrus sinensis (Orange) peel: Peel extracts have been used in the biosynthesis of iron oxide nanoparticles. wum.edu.pk
The synthesis process often involves mixing this compound with ferric chloride hexahydrate in a specific molar ratio, followed by the addition of the plant extract and adjustment of the pH. opastpublishers.comphcog.commdpi.com The formation of nanoparticles is typically indicated by a color change in the reaction mixture, often to black or dark brown. tandfonline.comsums.ac.irphcog.com
Table 1: Examples of Green Synthesis of Iron-Based Nanoparticles Using this compound
| Plant Extract Source | Precursors | Resulting Nanoparticle | Key Observations | Reference |
|---|---|---|---|---|
| Green Tea (Camellia sinensis) | FeCl₂·4H₂O | GT-Fe NPs | Intense black precipitate formed at pH 6.0. | iyte.edu.tr |
| Oak (Quercus) Leaves | FeCl₂·4H₂O | Zero Iron Nanoparticles | Formation of a black precipitate indicated nanoparticle synthesis. | sums.ac.ir |
| Plectranthus amboinicus and Dorstenia foetida | FeCl₂·4H₂O | Iron Oxide Nanoparticles (IONPs) | Color change from brown to black indicated IONP formation. | tandfonline.com |
| Sphagneticola trilobata | FeCl₂·4H₂O, FeCl₃·6H₂O | Magnetic Nanoparticles (MNPs) | Rapid color change from yellow to dark brown at room temperature. | phcog.com |
| Ocimum tenuiflorum (Tulsi) | FeCl₂·4H₂O, FeCl₃·6H₂O | Iron Oxide Nanoparticles (IONPs) | Color changed from yellowish to brown then black. | opastpublishers.comwum.edu.pk |
| Matricaria aurea and Ochradenus baccatus | FeCl₂·4H₂O, FeCl₃·6H₂O | Magnetite Nanomaterials (MNMs) | Reaction carried out at 50°C under N₂ atmosphere. | mdpi.com |
Influence of Anti-Solvent Dielectric Constant on Crystal Morphology
The morphology of this compound crystals can be controlled by the addition of an anti-solvent during the crystallization process. An anti-solvent is a solvent in which the desired compound is insoluble. Its addition to a solution reduces the solubility of the solute, inducing crystallization.
Research has shown that the dielectric constant of the anti-solvent plays a crucial role in determining the shape and size of the resulting FeCl₂·4H₂O crystals. researchgate.netresearchgate.net A study investigating the crystallization of FeCl₂·4H₂O from waste tin-plated iron containers found that increasing the dielectric constant of the anti-solvent led to the formation of uniform cubic-shaped particles in a shorter amount of time. researchgate.netresearchgate.net The size of these cubic particles ranged from 4.2 to 6.7 μm. researchgate.netresearchgate.net
The dielectric constant is a measure of a solvent's polarity and its ability to reduce the quantity of free water, thereby affecting the solute's solubility. lincoln.ac.uk By carefully selecting an anti-solvent with a specific dielectric constant, it is possible to tailor the crystal habit of this compound. researchgate.netmdpi.com
Table 2: Effect of Anti-Solvent on Crystallization Time for FeCl₂·4H₂O Synthesis
| Sample | Anti-Solvent | Dielectric Constant | Crystallization Time (min) | Resulting Crystal Morphology | Reference |
|---|---|---|---|---|---|
| S3 | Not Specified | Lower | Longer | Not Specified | researchgate.net |
| S4 | Not Specified | Intermediate | Intermediate | Not Specified | researchgate.net |
| S5 | Not Specified | Higher | Shorter | Uniform cubic shape | researchgate.net |
Advanced Structural and Morphological Characterization of Ferrous Chloride Tetrahydrate
Crystallographic Studies
Identification and Characterization of Isomorphs
Stability and Interconversion Dynamics of Isomorphs
Ferrous chloride tetrahydrate is known to crystallize in a monoclinic system with the space group P2₁/c. chemicalbook.comresearchgate.netscispace.com However, research has identified the existence of at least two distinct isomorphs.
The commonly known isomorph, with the formula FeCl₂·4H₂O, has a well-defined crystal structure. researchgate.net A high-precision redetermination of its structure provided unit cell parameters of a=5.8765(3) Å, b=7.1100(3) Å, c=8.4892(5) Å, and β=111.096(1)°. researchgate.netresearchgate.net This structure consists of a network of octahedra, where a central iron (Fe) atom is surrounded by two chlorine (Cl) atoms and four water molecules. csic.es
A newly characterized isomorph was identified through X-ray crystallography and confirmed by Mössbauer spectroscopy. researchgate.netresearchgate.net This isomorph possesses the same P2₁/c space group and similar unit cell dimensions, but with one edge doubled. researchgate.netresearchgate.net Its structure is composed of two discrete species: [Fe(H₂O)₆]²⁺ and [FeCl₄(H₂O)₂]²⁻. researchgate.net
Time-series Mössbauer studies have revealed that this new isomorph is unstable when exposed to the atmosphere. researchgate.netresearchgate.net Over a period of days, it decays and converts back to the more stable, well-known FeCl₂·4H₂O structure. researchgate.netresearchgate.net Density functional theory calculations suggest that this interconversion is an energetically favorable process, potentially catalyzed by the presence of adsorbed water. researchgate.netresearchgate.net
| Isomorph | Formula/Species | Space Group | Stability | Unit Cell Parameters (Well-known Isomorph) |
| Well-known Isomorph | FeCl₂·4H₂O | P2₁/c | Stable | a=5.8765(3) Å, b=7.1100(3) Å, c=8.4892(5) Å, β=111.096(1)° researchgate.netresearchgate.net |
| Unstable Isomorph | [Fe(H₂O)₆]²⁺[FeCl₄(H₂O)₂]²⁻ | P2₁/c | Unstable, decays upon atmospheric exposure researchgate.netresearchgate.net | Similar to the well-known form, but with one edge doubled researchgate.netresearchgate.net |
Microscopic and Surface Characterization
The morphology and surface features of this compound crystals have been extensively studied using various microscopy techniques.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) analyses of this compound, whether from commercial sources or synthesized from industrial liquors, consistently reveal the formation of cubic-shaped crystals. scispace.comcsic.esresearchgate.net This morphology is in good agreement with previously reported data for samples with the same FeCl₂·4H₂O stoichiometry. scispace.comcsic.es
SEM imaging distinguishes between the surfaces of fresh and aged crystals. Freshly prepared crystals typically exhibit a smooth surface. scispace.comcsic.es In contrast, aged samples tend to display rougher surface areas. scispace.comcsic.es This increased roughness is attributed to the formation of small crystallites of new phases on the crystal surface as it ages. scispace.com
Transmission Electron Microscopy (TEM)
While TEM is a common technique for characterizing nanoparticles, specific TEM studies focusing on the internal structure of bulk this compound crystals are not extensively detailed in the provided context. However, TEM has been employed to investigate iron oxide nanoparticles synthesized using this compound as a precursor. For these resulting nanoparticles, TEM analysis found an average core size of approximately 8 nm and a nearly spherical shape.
Structural Changes Under Environmental Influences
The crystal structure and visual appearance of this compound are susceptible to changes due to environmental factors, most notably through aging.
Aging Effects on Crystal Structure and Visual Characteristics
When exposed to ambient conditions, crystals of this compound undergo a distinct aging process. csic.esnih.gov A primary visual indicator of this process is a change in color from the initial green to a more yellowish hue. scispace.comcsic.esnih.gov This macroscopic color change is a result of underlying chemical and structural transformations. csic.esresearchgate.net
Despite the color change, X-ray diffraction (XRD) analysis shows that the fundamental FeCl₂·4H₂O crystal structure is not modified during aging. scispace.comcsic.esnih.gov However, the intensity of diffraction peaks may decrease in aged samples, suggesting the formation of a thin, amorphous layer of degradation products on the crystal surface that is not easily detected by XRD. scispace.com
The aging process involves the oxidation of Fe(II) to Fe(III). Ferrous chloride is deliquescent, meaning it can absorb moisture from the air. csic.es This absorbed humidity can dissolve the surface, creating a film containing Fe²⁺, Cl⁻, and oxygen, which promotes the formation of Fe(III) phases. csic.es Mössbauer spectroscopy on aged samples confirms this, showing that while the bulk of the material remains FeCl₂·4H₂O, a small percentage (around 5%) is converted to Fe³⁺ oxyhydroxides. csic.es Raman spectroscopy has identified the formation of akaganeite (β-FeOOH), an iron oxyhydroxide, on the surface of aged crystals. csic.es This transformation is responsible for the rougher surface texture observed in SEM images of aged samples. scispace.comcsic.es
| Characteristic | Fresh Crystals (FFC) | Aged Crystals (AFC/AAFC) | Source(s) |
| Color | Green | Green to yellowish | scispace.comcsic.esnih.gov |
| Surface (SEM) | Smooth | Rougher surface areas | scispace.comcsic.es |
| Bulk Crystal Structure (XRD) | Monoclinic FeCl₂·4H₂O | Unmodified monoclinic FeCl₂·4H₂O | scispace.comcsic.esnih.gov |
| Surface Composition | Pure FeCl₂·4H₂O | Formation of akaganeite (β-FeOOH) and ferric chloride | csic.es |
| Iron Oxidation State (Mössbauer) | Fe²⁺ | ~95% Fe²⁺, ~5% Fe³⁺ | csic.es |
Dehydration Processes of Ferrous Chloride Hydrates
The thermal dehydration of this compound (FeCl₂·4H₂O) is a multi-step process that is highly dependent on experimental conditions such as temperature and the composition of the surrounding atmosphere. researchgate.netresearchgate.net The process involves the sequential loss of water molecules to form lower hydrates, ultimately yielding anhydrous ferrous chloride (FeCl₂). researchgate.netgoogle.com However, attempts to produce anhydrous ferrous chloride directly from the tetrahydrate can be challenging, as heating can lead to hydrolysis, resulting in the formation of basic salts. google.com
Under an inert atmosphere, such as flowing nitrogen, the dehydration of this compound generally proceeds in three distinct steps. researchgate.net The initial and most well-defined step is the loss of two water molecules to form ferrous chloride dihydrate (FeCl₂·2H₂O). researchgate.netcardiff.ac.uk This transition can be achieved by heating the tetrahydrate at temperatures between 105-120°C. reddit.comgoogle.com The dihydrate is more stable than the tetrahydrate and does not melt below a red heat or hydrolyze as readily upon further heating. google.com Subsequent heating leads to the loss of the remaining two water molecules, typically one at a time, to first form a monohydrate and then the anhydrous salt. researchgate.net Complete dehydration under a nitrogen atmosphere has been reported to be finished at approximately 180-183°C. ritsumei.ac.jp One patented method describes heating the dihydrate crystals to about 230°C in the substantial absence of air to achieve full dehydration. google.com
The atmosphere in which dehydration is conducted plays a critical role in the final products obtained. researchgate.net In the presence of air, ferrous chloride hydrates have a strong tendency to be oxidized. researchgate.net When heated in air, both dehydration and decomposition can occur simultaneously at temperatures above 100°C. researchgate.net This can lead to the formation of various oxidation products, including iron(III) species, β-FeOOH (akaganeite), and iron oxychloride (FeOCl). researchgate.netcardiff.ac.uk Further heating in air can result in the formation of iron oxides like α-Fe₂O₃. researchgate.net For this reason, preparing the pure anhydrous salt from its hydrates requires careful control, often involving heating in a vacuum or in a stream of hydrogen chloride gas to prevent hydrolysis. google.comdtic.mil
Thermal analysis techniques, such as Thermogravimetry (TG) and Differential Thermal Analysis (DTA), have been instrumental in elucidating the dehydration pathways. researchgate.netritsumei.ac.jp Studies under a flowing nitrogen atmosphere show that the dehydration occurs in three steps, with the loss of approximately 2.0, 1.1, and 1.0 moles of H₂O, respectively. researchgate.net
The following tables summarize the key stages and conditions reported in the literature for the dehydration of ferrous chloride hydrates.
Table 1: Dehydration Stages of Ferrous Chloride Hydrates Under Various Conditions
| Starting Compound | Conditions | Temperature Range | Product(s) | Citation(s) |
| This compound (FeCl₂·4H₂O) | Inert Atmosphere (Nitrogen) / Vacuum | 105-130°C | Ferrous chloride dihydrate (FeCl₂·2H₂O) | reddit.comgoogle.comrsc.org |
| This compound (FeCl₂·4H₂O) | Inert Atmosphere (Nitrogen) | ~183°C | Anhydrous ferrous chloride (FeCl₂) | ritsumei.ac.jp |
| Ferrous chloride dihydrate (FeCl₂·2H₂O) | Substantial Absence of Air / Vacuum | ~230°C | Anhydrous ferrous chloride (FeCl₂) | google.com |
| This compound (FeCl₂·4H₂O) | Static Air | >100°C | Simultaneous dehydration and decomposition | researchgate.net |
| This compound (FeCl₂·4H₂O) | Static Air | 160-400°C | β-FeOOH, α-Fe₂O₃, basic chlorides | researchgate.net |
Table 2: Research Findings on Thermal Dehydration Steps
| Dehydration Step | Moles of H₂O Lost | Atmosphere | Reported Temperature | Analytical Method | Citation(s) |
| FeCl₂·4H₂O → FeCl₂·2H₂O | 2.0 | Nitrogen Flow | Not specified | TG/DTA | researchgate.net |
| FeCl₂·2H₂O → FeCl₂·H₂O | ~1.1 | Nitrogen Flow | Not specified | TG/DTA | researchgate.net |
| FeCl₂·H₂O → FeCl₂ | ~1.0 | Nitrogen Flow | Completed by 183°C | TG/DTA | researchgate.netritsumei.ac.jp |
Spectroscopic Investigations of Ferrous Chloride Tetrahydrate
Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei. It has been instrumental in characterizing the hyperfine interactions in ferrous chloride tetrahydrate.
Determination of Quadrupole Splitting and Isomer Shift
Mössbauer spectra of this compound typically exhibit a doublet, which is characterized by its isomer shift (δ) and quadrupole splitting (ΔE_Q). The isomer shift provides information about the s-electron density at the iron nucleus and, consequently, the oxidation state of the iron atom. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient (EFG) at the nucleus, offering insights into the symmetry of the local electronic environment.
Studies have reported an isomer shift of approximately 1.21 mm/s and a quadrupole splitting of about 2.98 mm/s for this compound. researchgate.net These parameters are characteristic of high-spin Fe²⁺ in an octahedral coordination environment. researchgate.net The quadrupole splitting in ferrous compounds is influenced by the crystalline fields and spin-orbit interactions. aps.org The values of isomer shift and quadrupole splitting are crucial for distinguishing between different iron phases and oxidation states. carleton.edu
| Temperature (K) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Reference |
| 295 | Not Specified | 2.994 | acs.org |
| 300 | Not Specified | 3.02 | acs.org |
| 77 | Not Specified | 3.14 | acs.org |
| 4.2 | Not Specified | 3.10 | acs.org |
| Not Specified | 1.21 | 2.98 | researchgate.net |
Analysis of Electric Field Gradient (EFG) Tensors
The electric field gradient (EFG) is a tensor that describes the spatial variation of the electric field at the nucleus. wikipedia.orgirphouse.com In this compound, the EFG originates from the surrounding charge distribution and provides detailed information about the local symmetry of the iron site. acs.orgrsc.org The principal axis of the EFG tensor in FeCl₂·4H₂O is associated with the Fe-Cl bonds within the trans-octahedral [FeCl₂(H₂O)₄] unit. rsc.org
Density functional theory (DFT) calculations have been employed to investigate the EFG tensor in this compound, showing good agreement with experimental results. acs.org These theoretical studies, combined with experimental data, allow for a comprehensive understanding of the electronic structure and bonding in the compound.
Detection and Quantification of Iron Oxidation States and Impurities
Mössbauer spectroscopy is a powerful tool for identifying and quantifying different iron oxidation states and impurities within a sample. The distinct isomer shifts and quadrupole splittings for Fe²⁺ and Fe³⁺ allow for their clear differentiation. For instance, the presence of Fe³⁺ impurities in this compound can be detected, as hydrated ferrous chlorides have a strong tendency to oxidize in the presence of air.
In aged samples of this compound, new phases can form due to oxidation. For example, the formation of akaganeite (β-FeOOH), an iron oxyhydroxide, has been observed in the corrosion process of iron in the presence of chloride ions. mdpi.comnih.gov This transformation is readily monitored by Mössbauer spectroscopy, which can track the evolution of the iron species over time.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and crystal structure of a material.
Confirmation of Crystal Structure and Phase Formation
Raman spectroscopy has been used to confirm the crystal structure of this compound. The Raman spectra of FeCl₂·4H₂O are consistent with a monoclinic C₂h⁵ space group. mdpi.com The spectra exhibit distinct peaks corresponding to the vibrational modes of the [FeCl₂(H₂O)₄] complex and the lattice vibrations. Key features in the Raman spectrum include:
Low-frequency range (50–1000 cm⁻¹): This region contains the stretching and bending vibrations of the Fe-O and Fe-Cl bonds, as well as the lattice modes.
Intermediate frequency range (1250–2000 cm⁻¹): The bending modes of the water molecules appear in this region. usra.edu
High-frequency range (3000–3800 cm⁻¹): The symmetric and antisymmetric stretching vibrations of the water molecules are observed in this range. mdpi.comusra.edu
Raman spectroscopy is also effective in identifying the formation of new phases during the aging or degradation of this compound. For example, in aged samples, additional Raman peaks may appear that can be attributed to different iron phases, such as iron oxyhydroxides, indicating a corrosion process. mdpi.com
| Raman Shift (cm⁻¹) | Assignment |
| ~3410 | Symmetric and antisymmetric stretching vibrations of water molecules |
| ~1600 | Water bending vibration usra.edu |
| 50-1000 | Fe-O and Fe-Cl stretching and bending vibrations, lattice modes |
Photoluminescence Studies
Photoluminescence (PL) spectroscopy investigates the light emitted from a material after it has absorbed photons. It can provide insights into the electronic structure and defects within a material.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound reveals distinct vibrational modes associated with the water of hydration and the iron-chloride bonds.
Detailed analysis of the FT-IR spectrum of this compound shows several key absorption bands. The presence of water molecules is clearly indicated by a broad band in the high-frequency region, corresponding to the O-H stretching vibrations. The bending mode of the coordinated water molecules is also observed. In the far-infrared region, the stretching vibrations of the Fe-Cl bonds can be identified.
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |
| ~3400 | O-H stretching of water molecules | |
| ~1600 | H-O-H bending of water molecules | |
| Below 400 | Fe-Cl stretching vibrations |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific instrument used.
The broadness of the O-H stretching band is indicative of hydrogen bonding between the water molecules within the crystal lattice. The positions of the Fe-Cl stretching vibrations provide information about the coordination environment of the iron(II) ion.
Energy Dispersive X-ray Spectroscopy (EDX/EDS)
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. It relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. When a sample is bombarded with a high-energy electron beam, atoms within the sample are excited, leading to the emission of characteristic X-rays. The energy of these X-rays is specific to the elements present, and the intensity of the peaks is proportional to their concentration.
An EDX analysis of a pure sample of this compound is expected to show the presence of iron (Fe), chlorine (Cl), and oxygen (O) from the water of hydration. The theoretical elemental composition of this compound can be calculated from its molecular formula (FeCl₂·4H₂O) and the atomic weights of its constituent elements.
| Element | Atomic Symbol | Theoretical Weight % |
| Iron | Fe | 28.09 |
| Chlorine | Cl | 35.68 |
| Oxygen | O | 32.19 |
| Hydrogen | H | 4.04 |
Note: EDX does not typically detect hydrogen.
The quantitative results obtained from an EDX analysis of a high-purity this compound sample would be expected to be in close agreement with these theoretical values for iron, chlorine, and oxygen. Any significant deviation could indicate the presence of impurities or a different hydration state of the compound.
Computational and Theoretical Chemistry Studies of Ferrous Chloride Tetrahydrate
Quantum Mechanical Approaches
Quantum mechanical methods are essential for describing the electronic structure and bonding in ferrous chloride tetrahydrate. These calculations can predict various spectroscopic and electronic properties with high accuracy.
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. semanticscholar.org DFT calculations are instrumental in understanding catalytic mechanisms, interpreting spectroscopic data, and modeling complex reaction pathways. semanticscholar.org The application of DFT to catalysis has grown significantly due to increased computing power and the development of efficient approximations. rsc.org These calculations can elucidate experimental phenomena at the atomic scale, allowing for the estimation of adsorption energies, activation energy barriers, and electronic structure information. rsc.org
The electric field gradient (EFG) tensor is a measure of the non-uniformity of the electric field at a specific point, such as an atomic nucleus. It is highly sensitive to the local electronic charge distribution. Modern computational approaches for calculating EFG tensors in molecular solids often rely on plane-wave calculations using periodic boundary conditions (PBC), which are typically limited to generalized gradient approximation (GGA) density functionals. nih.govfrontiersin.org To improve accuracy, hybrid methods have been developed that combine the benefits of periodic calculations with single-molecule techniques. nih.govfrontiersin.org
This approach involves using a plane-wave basis set to model the crystalline environment and then introducing a molecular correction derived from a single-molecule calculation performed with a more accurate hybrid density functional. nih.govfrontiersin.org For ferrous compounds, the EFG tensor at the iron nucleus is influenced by the combined action of crystalline fields and spin-orbit interactions, which affect the Fe²⁺ ion's 3d⁶ electronic states. dtic.mil The contribution from the ferrous ion's electronic state is often large and temperature-dependent, but it is modulated by contributions from the crystal lattice itself and Sternheimer polarization effects. dtic.mil For heavy elements like iron, relativistic effects can be significant, and two-component relativistic methods like the zeroth-order regular approximation (ZORA) can be implemented in DFT calculations to accurately compute EFGs, including spin-orbit coupling. nih.gov
DFT calculations are a powerful tool for modeling catalytic processes by providing insights into reaction mechanisms and energetics. wiley-vch.de This methodology is applied to understand the mechanisms of reactions such as CO₂ hydrogenation over iron carbide catalysts. researchgate.net While specific DFT studies on the catalytic activity of this compound are not prominent, the principles are broadly applicable to iron-based catalysts. DFT can be used to study the adsorption and activation of reactants on catalyst surfaces. For instance, studies on iron carbide catalysts have used DFT to investigate CO adsorption and activation, identifying the most active sites on the catalyst surface. researchgate.net
The reliability of DFT results in catalysis depends heavily on the chosen approximations and models. rsc.org By calculating the potential energy surface, researchers can identify energetically favorable reaction pathways and determine the rate-limiting steps in a catalytic cycle. This theoretical approach allows for the verification of proposed catalytic mechanisms and can guide the design of more efficient and selective catalysts. semanticscholar.org
The nuclear quadrupole moment is a measure of the deviation of the nuclear charge distribution from spherical symmetry. Its determination often relies on combining experimental measurements of quadrupole coupling constants with theoretical calculations of the EFG. For the ⁵⁷ᵐFe nucleus, two primary theoretical formalisms have been employed: the Hartree-Fock (HF) method and the linearized augmented-plane-wave (LAPW) procedure within the local density approximation. aps.org
These two methods have historically yielded different values for the ⁵⁷ᵐFe quadrupole moment (Q), with an early HF approach yielding 0.082 b and the LAPW method yielding 0.16 b. aps.org The discrepancy prompted a re-examination of the HF approach, which included a careful analysis of the influence of basis set size, the inclusion of the surrounding environment in Mössbauer experiments, and the incorporation of electron-electron correlation effects on the calculated EFGs in compounds like FeCl₂. aps.org This refined analysis led to a favored value for Q(⁵⁷ᵐFe) of 0.110 (0.005) b. aps.org The Hartree-Fock method, in its various forms such as the finite-element multiconfiguration Hartree-Fock approach, remains a fundamental tool for calculating atomic quadrupole moments and the electric field gradients at the nucleus. aps.org
Density Functional Theory (DFT) Calculations
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations compute the trajectory of atoms and molecules over time, providing a detailed view of the system's dynamic evolution. mdpi.com This method is used to determine equilibrium and transport properties of materials. mdpi.com For corrosion studies involving ferrous metals, MD simulations can reveal interactions at the interface between a molecule and the metal surface, linking microscopic characteristics to macroscopic properties. mdpi.com
MD simulations have been extensively used to investigate the structural, transport, and thermodynamic properties of ferrous chloride in aqueous environments. These simulations provide detailed information about the coordination and hydration of Fe²⁺ ions.
Structural Properties: In aqueous solutions, MD simulations show that the first hydration shell of the Fe²⁺ ion is typically an octahedron with Fe-O distances around 2.10 Å. nih.gov In chloride solutions, Cl⁻ ions participate in the coordination sphere. nih.gov At low concentrations and temperatures, the dominant ionic species is [FeCl(H₂O)₅]⁺, where the Fe²⁺ ion is octahedrally coordinated to one chloride ion and five water molecules. nih.govresearchgate.net With increasing temperature or concentration, a water molecule can be substituted by another chloride ion to form a neutral Fe[Cl₂(H₂O)₄]⁰ complex. nih.govresearchgate.net
Simulations of FeCl₂ clusters in supercritical water also highlight the importance of water molecules, which act as both the solvent and as crystal water within the clusters, impacting their structure and shape. aip.org Radial distribution functions (RDFs) derived from these simulations provide key structural data.
| Interaction Pair | Peak Distance (Å) | Coordination Number | Reference |
|---|---|---|---|
| Fe²⁺–O (low conc.) | 2.095 (±0.005) | 5 | nih.govresearchgate.net |
| Fe²⁺–Cl (low conc.) | 2.33 (±0.02) | 1 | nih.govresearchgate.net |
| Fe²⁺–O (supercritical) | 2.07 | 2.3 - 2.8 | aip.org |
| Fe²⁺–Cl (supercritical) | 2.43 | 1.2 - 1.5 | aip.org |
Transport and Thermodynamic Properties: MD simulations can also be used to predict transport properties like viscosity and self-diffusion coefficients, as well as thermodynamic properties such as density and heat capacity. For instance, simulations of a ferric chloride solution containing ferrous chloride showed that the solution's viscosity increases with the strength of an applied electrostatic field. nih.gov While this study focused on a ferric chloride solution, the methodology is applicable to ferrous chloride systems. In multi-component molten salt systems containing FeCl₂, MD simulations have been used to determine thermodynamic properties like density, thermal expansion coefficient, specific heat capacity, and sheer viscosity over a wide range of temperatures. researchgate.net These simulations are crucial for understanding the behavior of such systems under extreme conditions where experimental measurements are difficult. researchgate.net
Crystal Field and Covalency Parameter Analysis
The electronic properties of the ferrous ion (Fe²⁺) in this compound are largely dictated by the arrangement and nature of the surrounding water and chloride ligands. In the distorted octahedral geometry of the [Fe(H₂O)₄Cl₂] complex, the degeneracy of the d-orbitals is lifted, a phenomenon explained by crystal field theory.
Theoretical studies have been conducted to determine the energy levels of the Fe²⁺ ion within this environment by diagonalizing the energy matrix for the d⁶ electronic configuration. These calculations take into account not only the crystal field splitting but also the interelectronic repulsion between the d-electrons, which is described by the Racah parameters (B and C).
A key aspect of these analyses is the consideration of covalency in the metal-ligand bonds. Purely ionic bonding, as assumed in simple crystal field theory, is insufficient to fully explain the observed spectroscopic properties. The nephelauxetic effect, which describes the apparent expansion of the d-electron cloud upon complex formation, is a direct consequence of the covalent character of the bonds. This effect leads to a reduction of the Racah parameters in the complex compared to the free Fe²⁺ ion.
The degree of covalency can be quantified by the nephelauxetic parameter (β), which is the ratio of the Racah parameter in the complex to that in the free ion. A study considering the average covalent factor (N) found a value of 0.9 to be in good agreement with experimental absorption spectra. This indicates a degree of electron delocalization from the ligands to the metal ion, reducing the effective positive charge on the iron and allowing the d-orbitals to expand.
The analysis of the optical absorption spectra of this compound allows for the assignment of observed peaks to specific electronic transitions between the split d-orbital energy levels. For instance, peaks in the absorption spectra have been assigned to spin-forbidden and spin-allowed transitions, providing experimental validation for the calculated energy level diagrams.
| Parameter | Description | Significance in this compound |
|---|---|---|
| Crystal Field Splitting (Δo or 10Dq) | The energy difference between the eg and t2g sets of d-orbitals in an octahedral field. | Determines the energy of d-d electronic transitions and influences the magnetic properties of the complex. |
| Racah Parameter (B) | A measure of the interelectronic repulsion within the d-orbitals. | Its reduction from the free-ion value is a key indicator of the nephelauxetic effect and metal-ligand covalency. |
| Racah Parameter (C) | Another parameter related to interelectronic repulsion. | Used in conjunction with B to accurately model the energies of the electronic states. |
| Nephelauxetic Parameter (β) | The ratio of the Racah parameter B in the complex to that in the free ion (B/B₀). | Quantifies the extent of the "cloud-expanding" effect due to covalency. A value less than 1 indicates covalent character. |
| Covalency Factor (N) | A parameter used in theoretical models to account for the covalent mixing of metal and ligand orbitals. | A value of 0.9 was found to provide good agreement with experimental data for FeCl₂·4H₂O. almerja.com |
Theoretical Descriptions of Mössbauer Quadrupole Line Intensities
Mössbauer spectroscopy is a powerful technique for probing the nuclear environment of iron atoms. In the case of this compound, the Mössbauer spectrum is characterized by a doublet, which arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus and the surrounding electric field gradient (EFG).
The EFG is a measure of the asymmetry of the electric field at the nucleus, generated by the distribution of electrons and surrounding ions. In this compound, the distorted octahedral coordination around the Fe²⁺ ion leads to a non-cubic charge distribution and, consequently, a non-zero EFG.
The interaction between the nuclear quadrupole moment and the EFG splits the I = 3/2 excited state of the ⁵⁷Fe nucleus into two doubly degenerate sublevels (m_I = ±3/2 and m_I = ±1/2). The energy difference between these sublevels gives rise to the quadrupole splitting (ΔE_Q) observed in the Mössbauer spectrum. Experimental studies on commercial this compound have reported a quadrupole splitting of approximately 2.98 mm/s and an isomer shift of about 1.21 mm/s at 298 K. slideshare.net
The intensities of the two lines in the quadrupole doublet are not necessarily equal and depend on the orientation of the principal axes of the EFG tensor with respect to the direction of the incident gamma-ray beam. For a randomly oriented polycrystalline sample, the intensities of the two lines are expected to be equal. However, for a single crystal, the relative intensities of the lines are highly dependent on the orientation of the crystal.
Theoretical descriptions of the Mössbauer quadrupole line intensities involve the calculation of the EFG tensor and its orientation relative to the crystal axes. The components of the EFG tensor (V_xx, V_yy, V_zz) and the asymmetry parameter (η) can be determined from these calculations. The asymmetry parameter, defined as η = (V_xx - V_yy) / V_zz, provides information about the deviation of the EFG from axial symmetry.
The intensity of each absorption line is proportional to the square of the transition probability between the ground state and the excited sublevels. These transition probabilities are dependent on the angle between the gamma-ray direction and the principal axes of the EFG. By analyzing the angular dependence of the line intensities in single-crystal Mössbauer experiments, it is possible to determine the sign of the quadrupole splitting and the orientation of the EFG tensor within the crystal lattice. Such studies have established this compound as a prototypical species for the elucidation of the EFG tensor.
| Mössbauer Parameter | Symbol | Typical Experimental Value (298 K) | Theoretical Significance |
|---|---|---|---|
| Isomer Shift | δ | ~1.21 mm/s | Provides information about the s-electron density at the nucleus, which is related to the oxidation state and covalency of the iron ion. |
| Quadrupole Splitting | ΔEQ | ~2.98 mm/s | Measures the interaction between the nuclear quadrupole moment and the electric field gradient (EFG), reflecting the asymmetry of the local environment. slideshare.net |
| Electric Field Gradient Tensor | Vij | Not directly measured | A tensor describing the spatial variation of the electric field at the nucleus. Its principal components (Vxx, Vyy, Vzz) and orientation determine the quadrupole splitting and line intensities. |
| Asymmetry Parameter | η | Not directly measured | Defined as (Vxx - Vyy) / Vzz, it describes the deviation of the EFG from axial symmetry (0 ≤ η ≤ 1). |
Mechanistic Studies of Reactions Involving Ferrous Chloride Tetrahydrate
Oxidation Kinetics and Reaction Mechanisms
The oxidation of ferrous iron (Fe(II)) from ferrous chloride to ferric iron (Fe(III)) is a critical reaction in various hydrometallurgical and environmental processes. The kinetics of this transformation are complex and influenced by numerous factors, including the presence of other ions, reactant concentrations, and the formation of intermediate iron-chloride complexes.
Oxidation by Molecular Oxygen in Aqueous Chloride Solutions
The oxidation of ferrous chloride by molecular oxygen in aqueous solutions is a fundamental process for operations like the hydrometallurgical treatment of base metals using ferric chloride. quora.com Understanding the kinetics of this reaction is essential for designing efficient operational procedures. quora.com The reaction has been a subject of considerable study, with findings sometimes varying due to different experimental conditions. quora.com Research has shown that in acidic solutions, particularly with higher concentrations of hydrochloric acid and elevated temperatures, the oxidation of Fe(II) by oxygen is significantly accelerated. guidechem.com
Influence of Cations and Anions on Reaction Rate
The rate of ferrous ion oxidation is highly sensitive to the presence of other ions in the solution. quora.comgoogle.com Various cations and anions can either catalyze or inhibit the reaction.
Cations: Certain dissolved cations can act as promoters, increasing the rate of oxidation. Studies have identified that cations such as ammonium, chromium, cobalt, copper, manganese, nickel, and zinc can enhance the conversion of ferrous to ferric ions. organic-chemistry.org Copper ions (cupric) are particularly noted for their catalytic effect. quora.com The promoting effect of these cations generally increases with their concentration, up to their saturation point in the solution. organic-chemistry.org
Anions: Anions exhibit varied effects on the oxidation rate. The relative strength of the interaction between the anion and the Fe²⁺ ion appears to be a key factor. google.com One study determined the order of rate enhancement by different anions at a constant ionic strength to be: HCO₃⁻ > Br⁻ > ClO₄⁻ > Cl⁻ > NO₃⁻ > SO₄²⁻ > B(OH)₄⁻. google.com
Interestingly, while chloride ions are integral to the system, their effect is less pronounced than that of bicarbonate or bromide. google.com In contrast, sulfate (B86663) (SO₄²⁻) and borate (B1201080) (B(OH)₄⁻) ions slow the reaction rate due to the formation of ferrous complexes like FeSO₄ and FeB(OH)₄⁺, which are less readily oxidized. google.com Another study comparing anions found that the oxidation rates in the presence of chloride, nitrate (B79036), and perchlorate (B79767) were identical, while the rate was faster in the presence of sulfate, depending on pH and sulfate concentration. science.gov
Interactive Table: Effect of Various Ions on Fe(II) Oxidation Rate
| Ion Type | Ion | Observed Effect on Oxidation Rate | Reference |
| Cation | Copper (Cu²⁺) | Catalytic / Promoter | quora.comorganic-chemistry.org |
| Cation | Ammonium (NH₄⁺) | Promoter | organic-chemistry.org |
| Cation | Chromium (Cr³⁺) | Promoter | organic-chemistry.org |
| Anion | Bicarbonate (HCO₃⁻) | Accelerates | google.com |
| Anion | Bromide (Br⁻) | Accelerates | google.com |
| Anion | Chloride (Cl⁻) | Moderate Accelerator | google.com |
| Anion | Sulfate (SO₄²⁻) | Inhibits / Slows | google.com |
| Anion | Borate (B(OH)₄⁻) | Inhibits / Slows | google.com |
Dependence on Ferrous Ion, Chloride Ion, and Oxygen Concentrations
The rate of oxidation is directly dependent on the concentrations of the primary reactants: the ferrous ion, chloride ions, and dissolved oxygen. quora.com However, the precise order of the reaction with respect to the ferrous ion concentration has been a point of contention in the literature, with some studies finding a first-order dependence and others a second-order dependence. quora.com These discrepancies are often attributed to variations in experimental conditions. quora.com
The rate also increases with a higher concentration of chloride ions. quora.com This enhancement is linked to the formation of more reactive iron-chloride complex species. quora.com Similarly, increasing the partial pressure of oxygen, which in turn increases its concentration in the solution, leads to a faster oxidation rate. organic-chemistry.org
Partial Oxidation for Derivative Synthesis (e.g., Magnetite)
Ferrous chloride tetrahydrate serves as a precursor for the synthesis of other iron compounds through controlled partial oxidation. A significant application is the synthesis of magnetite (Fe₃O₄) nanoparticles. In this method, a ferrous hydroxide (B78521) (Fe(OH)₂) precursor is first formed by adding ferrous chloride to an alkaline solution, such as sodium hydroxide, under an oxygen-free atmosphere.
Subsequently, a mild oxidizing agent, such as sodium nitrate (NaNO₃), is introduced to gradually oxidize a portion of the Fe(II) ions to Fe(III). This controlled, slow generation of Fe(III) in the presence of excess Fe(II) leads to the formation of magnetite. The process is visually indicated by a color change of the precipitate from whitish-green (ferrous hydroxide) to dark green and finally to black (magnetite). This partial oxidation method allows for kinetic control over the crystallization process, enabling the formation of magnetite nanoparticles with well-defined sizes and morphologies.
Reduction Capabilities and Mechanisms
While ferrous chloride is readily oxidized, it also functions as a reducing agent in various chemical processes. The Fe(II) ion can donate an electron, becoming oxidized to Fe(III) in the process. This capability is harnessed in metallurgy, organic synthesis, and wastewater treatment. google.com
In wastewater treatment, ferrous chloride is particularly effective as a reducing flocculating agent for waste streams containing pollutants like chromate. google.com The Fe(II) reduces the toxic hexavalent chromium (Cr(VI)) to the less harmful trivalent chromium (Cr(III)), which then precipitates out of the solution.
Ferrous chloride is also used as a reducing agent in specific organic synthesis reactions. google.com Furthermore, the oxidized form, ferric chloride (FeCl₃), can be reduced back to ferrous chloride. This reduction is a key step in cyclical hydrometallurgical processes. Powerful reducing agents are not required; for instance, sulphur monochloride has been demonstrated to effectively reduce ferric chloride to ferrous chloride in a fluidized bed reactor, a process used for recovering chlorine values from industrial by-products.
Electron Donation in Chemical Transformations
This compound, with the chemical formula FeCl₂·4H₂O, functions as a reducing agent in various chemical reactions through the donation of an electron. guidechem.com The central iron atom in this compound exists in the +2 oxidation state (Fe(II)). In chemical transformations, it can be oxidized to the more stable +3 state (Fe(III)), releasing an electron in the process. This ability to donate electrons makes it a useful reductant in both inorganic and organic synthesis. askfilo.comchemicalbook.com
The fundamental principle of its reducing action is the Fe(II)/Fe(III) redox couple. When ferrous chloride participates in a redox reaction, the Fe(II) ion readily gives up an electron, as depicted by the half-reaction:
Fe²⁺ → Fe³⁺ + e⁻
This electron donation is harnessed in several applications. For instance, in wastewater treatment, ferrous chloride is employed as a reducing flocculating agent, particularly for the remediation of waste containing chromate. chemicalbook.com It reduces the highly toxic hexavalent chromium (Cr(VI)) to the less harmful trivalent chromium (Cr(III)), which then precipitates out of the solution. Ferrous chloride is also utilized as a reducing agent in a variety of organic synthesis reactions. guidechem.comchemicalbook.com
Reduction of Ferric Chloride in Specific Systems
Ferrous chloride is often produced through the reduction of ferric chloride (FeCl₃). This conversion is crucial in various industrial and laboratory settings. The reduction process involves adding an electron to the Fe(III) ion to convert it to Fe(II). Several specific systems and reagents can be used to achieve this transformation.
A common laboratory method involves using a suitable reducing agent in a controlled environment. askfilo.com For example, ferric chloride can be reduced by comproportionation with iron powder in tetrahydrofuran (B95107) (THF). wikipedia.org Another approach involves the reduction of FeCl₃ using chlorobenzene. wikipedia.org In industrial processes, such as the recovery of chlorine from iron chloride byproducts, ferric chloride can be reduced using agents like sulphur monochloride. google.com The etching of metals with ferric chloride also results in its reduction to ferrous chloride as the metal is oxidized. chemcut.net
The table below summarizes various systems for the reduction of ferric chloride.
| System/Context | Reducing Agent | Key Conditions |
| Laboratory Synthesis | Zinc (Zn), Hydrogen gas (H₂), or Sodium borohydride (B1222165) (NaBH₄) | Controlled, typically acidic, pH. askfilo.com |
| Organometallic Precursor Synthesis | Iron (Fe) powder | In tetrahydrofuran (THF) via comproportionation. wikipedia.org |
| Alternative Anhydrous Synthesis | Chlorobenzene (C₆H₅Cl) | High-temperature reaction. wikipedia.org |
| Industrial Chlorine Recovery | Sulphur monochloride (S₂Cl₂) | Can be performed in a fluidized bed reactor. google.com |
| Metal Etching | Metal being etched (e.g., Cu, Fe) | Aqueous solution; the metal acts as the reductant. chemcut.net |
Catalytic Reaction Mechanisms
Ferrous chloride and its hydrated forms are effective catalysts in a range of organic reactions. Their catalytic activity often stems from the ability of the iron center to cycle between its +2 and +3 oxidation states, facilitating electron transfer processes that can initiate and propagate reaction mechanisms.
Proposed Radical Mechanisms in Organic Oxidation Reactions
Iron compounds are known to catalyze oxidative coupling reactions, which are vital for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net In many cases, these reactions are proposed to proceed through a radical mechanism, where the iron catalyst initiates the formation of highly reactive radical intermediates.
A radical reaction mechanism typically involves three key stages: initiation, propagation, and termination. masterorganicchemistry.comyoutube.com
Initiation: The initial formation of radical species from a stable molecule, often facilitated by a catalyst or external energy like light. youtube.com
Propagation: A series of steps where a radical reacts with a stable molecule to form a new product and another radical, continuing the chain reaction. masterorganicchemistry.comyoutube.com
Termination: The consumption of radicals without generating new ones, often by two radicals combining, which ends the chain reaction. masterorganicchemistry.com
In the context of ferrous chloride-catalyzed organic oxidations, a proposed mechanism for an oxidative dehydrogenative C-O bond formation illustrates this process. The Fe(II) catalyst can react with an oxidant (like a peroxide or molecular oxygen) to generate radical species. These radicals then abstract a hydrogen atom from an organic substrate, creating a carbon-centered radical. This radical can then react further, for example, by coupling with another molecule to form the desired product. The iron catalyst is regenerated during the catalytic cycle, allowing a small amount to facilitate a large number of transformations.
Applications of Ferrous Chloride Tetrahydrate in Environmental Remediation Technologies
Water and Wastewater Treatment Processes
Ferrous chloride tetrahydrate is instrumental in several water and wastewater treatment processes, addressing a range of contaminants from suspended solids to specific chemical pollutants. It is widely used as a coagulant and for sludge dewatering. epa.gov
In water treatment, coagulation and flocculation are essential steps to remove suspended solids. mrwa.comgetchemready.com Coagulants like ferrous chloride are added to neutralize the electrical charges of suspended particles, allowing them to clump together into microflocs. mrwa.comgetchemready.com This is followed by flocculation, a gentle mixing stage where these microflocs aggregate into larger, visible flocs that can be more easily removed from the water through sedimentation and filtration. mrwa.com
Table 1: Key Processes in Impurity Removal
| Process | Description | Role of this compound |
|---|---|---|
| Coagulation | Chemical process to neutralize the charge of suspended particles. | Acts as a primary coagulant, destabilizing particles. oregon.gov |
| Flocculation | Physical process where destabilized particles clump together to form larger flocs. | The iron hydroxides formed from ferrous chloride aid in the aggregation of particles. |
| Sedimentation | Process where the larger, heavier flocs settle out of the water. | Effective coagulation and flocculation lead to denser flocs that settle more readily. |
Hydrogen sulfide is a malodorous and corrosive gas commonly found in wastewater collection and treatment systems. researchgate.net Ferrous chloride is used to control H₂S by precipitating dissolved sulfides as insoluble iron sulfide. usptechnologies.commodernpumpingtoday.com This reaction effectively removes the sulfide from the aqueous phase, preventing its release as H₂S gas. usptechnologies.commodernpumpingtoday.com
Research has shown that iron salts like ferrous chloride provide reliable, long-term control of hydrogen sulfide in various parts of wastewater systems, including gravity and forcemain collection systems, as well as in solids processing. usptechnologies.com
Hexavalent chromium (Cr(VI)) is a toxic contaminant found in industrial wastewater. This compound is utilized as a reducing agent in the treatment of chromate-containing waste. spectrumchemical.com It reduces Cr(VI) to the less toxic trivalent chromium (Cr(III)). researchgate.net Following reduction, the Cr(III) precipitates out of solution as chromium hydroxide (B78521), which can then be removed. researchgate.net
A study on the use of ferrous chloride for removing chromium from ion-exchange waste brines demonstrated that this reduction-coagulation-flocculation (RCF) process achieved over 77% chromium removal efficiency under various conditions. researchgate.net The process involves the reduction of Cr(VI) to Cr(III) and its subsequent precipitation as part of a mixed chromium-iron hydroxide solid. researchgate.net
Table 2: Chromium Removal Research Findings
| Study Focus | Key Finding | Removal Efficiency |
|---|---|---|
| Treatment of Chromate Waste | Ferrous chloride acts as a reducing flocculating agent. spectrumchemical.com | Not specified |
| Removal from Ion-Exchange Brine | Ferrous chloride reduces Cr(VI) to Cr(III), which then precipitates. researchgate.net | >77% researchgate.net |
While research often highlights ferric chloride, the principle of using iron salts to control algae growth is relevant. Iron-based coagulants can bind with phosphorus, a key nutrient for algae, making it unavailable and thereby limiting algal blooms. lakescientist.com The coagulation and flocculation process can also physically remove algae cells from the water column. By neutralizing the negative charge on algae cells, aggregation is promoted, leading to sedimentation. researchgate.net
Soil Remediation and Contaminant Management
This compound also finds application in the remediation of contaminated soils, particularly in the removal of heavy metals.
Soil washing is a remediation technique used to permanently remove heavy metals from contaminated soil. mdpi.com Ferric chloride, a related iron compound, has been shown to be a highly efficient extracting agent for cadmium (Cd). mdpi.com The mechanism involves the release of hydrogen ions, which helps to extract heavy metals adsorbed onto soil surfaces. mdpi.com Furthermore, the formation of metal-chloride complexes can enhance the extraction efficiency. mdpi.com
Research on ferric chloride for cadmium removal has shown that it can be more effective than hydrochloric acid under certain pH conditions. mdpi.com One study reported that a 20 mmol·L⁻¹ ferric chloride solution removed 66.5% of cadmium from a contaminated paddy soil. mdpi.com Co-precipitation with ferric salts has also been successful in reducing trace concentrations of various heavy metals from industrial waste streams to parts-per-billion levels. patoczka.net
Table 3: Heavy Metal Removal from Soil
| Contaminant | Technology | Key Research Finding |
|---|---|---|
| Cadmium (Cd) | Soil Washing | Ferric chloride was found to be a highly efficient extracting agent, with a 20 mmol·L⁻¹ solution removing 66.5% of Cd from contaminated soil. mdpi.com |
| Cadmium (Cd), Lead (Pb), Zinc (Zn) | Soil Washing | Ferric chloride exhibited high extraction efficiency for Cd, Pb, and Zn. nih.gov |
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | FeCl₂·4H₂O |
| Hydrogen Sulfide | H₂S |
| Iron(II) chloride | FeCl₂ |
| Iron(III) chloride / Ferric chloride | FeCl₃ |
| Chromium(VI) | Cr(VI) |
| Chromium(III) | Cr(III) |
| Chromium hydroxide | Cr(OH)₃ |
| Cadmium | Cd |
| Lead | Pb |
| Zinc | Zn |
| Hydrochloric acid | HCl |
| Iron sulfide | FeS |
| Ferrous sulfate (B86663) | FeSO₄ |
Mechanisms of Metal-Chloride and Metal-Citrate Complex Formation in Remediation
In aqueous environmental remediation contexts, the formation of coordination complexes is a crucial mechanism for the removal of heavy metal pollutants. imgroupofresearchers.com Ferrous chloride, as a source of both ferrous ions (Fe²⁺) and chloride ions (Cl⁻), can influence these processes. The presence of chloride ions in solution can lead to the formation of metal-chloride complexes with various heavy metal contaminants. These complexes can alter the solubility, mobility, and bioavailability of the metals. For instance, chloride ions can form stable complexes with metals like cadmium (Cd), zinc (Zn), and lead (Pb). wikipedia.org
The formation of these complexes is a key aspect of co-precipitation and coagulation processes, where ferric chloride is often used. patoczka.netyoutube.comnih.gov When ferrous chloride is used, the Fe²⁺ ions can be oxidized to ferric ions (Fe³⁺), which then hydrolyze to form ferric hydroxide. During this process, metal pollutants can be removed through the formation of insoluble metal hydroxides or by being incorporated into the ferric hydroxide precipitate. The chloride ions can play a directive role in the early stages of iron hydrolysis, binding to initial iron complexes and influencing the structure of the resulting iron oxyhydroxide minerals. mdpi.com While these chloride ions may be displaced as the reaction progresses, their initial presence is significant for the formation of certain mineral structures like akaganéite, which has a tunnel structure capable of incorporating ions. mdpi.com
In some wastewater treatment scenarios, particularly those involving synthetic chelating agents like EDTA, iron salts are used to break down stable metal-EDTA complexes. It has been suggested that iron can replace the pollutant metals in these complexes, freeing the metal ions to be removed through adsorption or precipitation onto settleable particles. researchgate.net This substitution mechanism highlights the role of iron in facilitating the breakdown of highly stable organic complexes, thereby enabling the removal of the associated heavy metals.
Precursor in Synthesis of Environmental Adsorbents and Catalysts
This compound is a widely utilized precursor material in the synthesis of advanced materials for environmental applications. Its primary role is as a source of ferrous ions (Fe²⁺) for creating iron-based adsorbents and catalysts, most notably magnetite (Fe₃O₄) nanoparticles.
Magnetite Nanoparticles for Adsorption and Catalysis
Magnetite (Fe₃O₄) nanoparticles are extensively researched for environmental remediation due to their unique magnetic properties, chemical stability, high surface area, and low toxicity. researchgate.net this compound is a critical ingredient in the most common and efficient method for synthesizing these nanoparticles: chemical co-precipitation. nih.govnih.gov
Fe²⁺ + 2Fe³⁺ + 8OH⁻ → Fe₃O₄(s) + 4H₂O researchgate.net
The reaction is typically carried out under controlled temperature and pH to influence the size, morphology, and magnetic properties of the resulting nanoparticles. researchgate.netutah.edu Research has shown that variables such as the type of base used, the rate of addition of the base, and the reaction temperature can be adjusted to tune the particle size from approximately 6 to 12 nm. utah.edu The synthesized magnetite nanoparticles often exhibit superparamagnetism, a property that allows them to be easily separated from treated water using an external magnetic field, which is highly advantageous for recovery and reuse in remediation processes. utah.edu
These magnetite nanoparticles are effective adsorbents for a variety of pollutants, including heavy metals and organic dyes, and can also serve as catalysts in advanced oxidation processes for degrading persistent organic pollutants.
| Fe²⁺ Precursor | Fe³⁺ Precursor | Fe³⁺/Fe²⁺ Molar Ratio | Precipitating Agent | Resulting Particle Size | Key Finding/Application | Reference |
|---|---|---|---|---|---|---|
| This compound | Ferric chloride hexahydrate | 2:1 | NaOH, KOH, or (C₂H₅)₄NOH | 6.4 - 11.5 nm | Particle size can be controlled by the rate of addition and type of base. Nanoparticles exhibit superparamagnetism. | utah.edu |
| This compound | Ferric chloride hexahydrate | 2:1 | Ammonium hydroxide | ~10 nm | Used for biomedical applications; highlights the importance of the stoichiometric ratio for obtaining desired magnetic properties. | researchgate.net |
| This compound | Ferric chloride hexahydrate | 2:1 | Carob leaf extract & NaOH | ~8 nm | A "green synthesis" approach using plant extract as a reducing and stabilizing agent. | sapub.org |
Biopolymeric Magnetic Composites for Effluent Treatment
To enhance the efficacy and stability of magnetite nanoparticles in wastewater treatment, they are often incorporated into biopolymeric matrices to form magnetic composites. taylorfrancis.com this compound is fundamental to this process as it is used to synthesize the magnetic component via the co-precipitation method described previously. researchgate.net These composites combine the advantageous magnetic separability of magnetite with the high adsorption capacity and biodegradability of biopolymers like chitosan, cellulose, or alginate. mdpi.comnih.gov
The synthesis of these composites can be performed through in-situ or ex-situ methods. In the in-situ method, magnetite nanoparticles are synthesized directly in the presence of the biopolymer solution. This allows the nanoparticles to precipitate and anchor onto the polymer chains, leading to a well-dispersed composite material. For example, magnetic chitosan nanoparticles have been prepared by precipitating iron oxides from a solution containing this compound, a ferric salt, and dissolved chitosan. researchgate.net
These biopolymeric magnetic composites are highly effective for treating industrial effluents. taylorfrancis.com The polymer matrix provides a high density of functional groups (e.g., hydroxyl, amino groups) that can bind to pollutants such as heavy metals, dyes, and pharmaceuticals through mechanisms like chelation and electrostatic interaction. taylorfrancis.comnih.gov The magnetic core allows for the easy and rapid separation of the adsorbent from the treated water, preventing secondary pollution and enabling regeneration and reuse. taylorfrancis.commdpi.com This synergy between the biopolymer and the magnetic nanoparticles results in a robust and efficient material for environmental remediation. taylorfrancis.com
| Magnetic Component Source | Biopolymer | Target Pollutant | Key Features | Reference |
|---|---|---|---|---|
| This compound | Chitosan | Nutrients, Dyes, Heavy Metals | In-situ preparation; combines adsorption capacity of chitosan with magnetic separability. | researchgate.net |
| Iron Oxides | Various (Chitosan, Cellulose, etc.) | Heavy Metals, Dyes, Oil, Pharmaceuticals | Polymer matrix stabilizes nanoparticles and enhances dispersibility; high surface area contributes to impressive adsorption capacity. | taylorfrancis.com |
| Fe₃O₄ | Amino-containing biopolymer | Phosphorus | Used in a magnetic biochar composite for nutrient recovery from swine wastewater. | mdpi.com |
Catalytic Applications of Ferrous Chloride Tetrahydrate in Chemical Synthesis
Catalysis in Organic Reactions
As a catalyst, ferrous chloride tetrahydrate is employed in a range of organic reactions, including oxidations and dehalogenations. It is often favored due to its low cost, reduced toxicity compared to other transition metals, and its effectiveness in promoting important synthetic transformations.
Iron-catalyzed oxidation is a significant transformation in organic chemistry, providing pathways to valuable products like ketones, which can be raw materials in the pharmaceutical and plant protection industries. The oxidation of alkylaromatics, such as ethylbenzene, to their corresponding ketones (e.g., acetophenone) can be achieved using systems where iron catalysts play a central role. These reactions often proceed via a free-radical autoxidation mechanism.
The combination of a transition metal catalyst with an oxidant like tert-butyl hydroperoxide (TBHP) is effective for various oxidation reactions. While studies have often focused on ferric chloride (FeCl₃), the principles apply to systems where ferrous chloride can be oxidized in situ to the active catalytic species. The TBHP/metal chloride system can selectively oxidize olefins and other organic compounds. The mechanism of these reactions is recognized as being complex and is thought to involve an intricate radical-ion pathway. The catalytic activity of different d-metal chlorides in such systems has been investigated, demonstrating the effectiveness of iron chlorides in promoting these transformations.
Table 1: Research Findings on Benzylic Oxidation using TBHP and d-Metal Chloride Catalysts
| Catalyst | Substrate | Product | Key Observation |
|---|---|---|---|
| FeCl₃·6H₂O | Diphenylmethane | Benzophenone | Demonstrated good catalytic activity for benzylic oxidation. |
| CoCl₂·6H₂O | Diphenylmethane | Benzophenone | Showed strong catalytic activity in the oxidation process. |
| NiCl₂·6H₂O | Diphenylmethane | Benzophenone | Exhibited notable catalytic performance. |
Hydrodehalogenation, or reductive dehalogenation, is a critical process for both organic synthesis and the detoxification of industrial pollutants. Ferrous chloride and other iron-based catalysts are effective in promoting the removal of halogen atoms from organic halides. Iron-catalyzed systems can achieve chemoselective dehalogenation of aryl halides (I, Br, Cl) under mild conditions. This transformation is particularly valuable as organobromides and iodides are more readily reduced than chlorides or fluorides. The reaction often involves an iron catalyst and a reducing agent, such as a Grignard reagent, to facilitate the cleavage of the carbon-halogen bond. Under anoxic conditions, ferrous iron sorbed onto iron oxides can also dominate the transformation of chlorinated hydrocarbons like carbon tetrachloride.
This compound is utilized in various pharmaceutical preparations. Its role is often as a catalyst or a reducing agent in the synthesis of complex organic molecules that serve as pharmaceutical intermediates. For instance, the ketones produced from the iron-catalyzed benzylic oxidation reactions are valuable starting materials for the synthesis of drugs used to treat heart disease. The compound's application in forming C-C bonds and other key structural motifs is integral to building the molecular architecture of many pharmaceutical compounds.
Oxidation Reactions (e.g., Substituted Ethylbenzenes to Acetophenones)
Preparation of Iron-Based Catalysts for Organic Reactions
This compound is a common and convenient starting material for the synthesis of more sophisticated iron-based catalysts. It serves as a soluble precursor to hydrated iron(III) oxides, which can be used as magnetic pigments or catalyst supports. In the laboratory, it is frequently used for the synthesis of various iron complexes that exhibit catalytic activity.
The abundance and low toxicity of iron have spurred growing interest in developing heterogeneous iron-based catalysts as a sustainable alternative to noble metals. This compound can be used to prepare these catalysts, which are often iron oxides hybridized with support materials like carbon or metal oxides. These prepared catalysts are then employed in a wide array of organic transformations, including cross-coupling reactions, C-H activation, and cascade processes. For example, iron chlorides are used in the synthesis of 2-(5-Phenylpyrazol-3-yl)-8-arylimino-5,6,7-trihydroquinolyliron chloride complexes, which act as precatalysts for ethylene (B1197577) oligomerization.
General Role as a Reducing Agent and Precursor to Active Species
This compound is widely employed as a reducing agent in organic synthesis and metallurgy. The Fe(II) ion can be readily oxidized to the Fe(III) state, thereby reducing another substrate in the reaction. This property is fundamental to its application in many synthetic procedures.
Furthermore, it acts as a precursor to catalytically active species. In many iron-catalyzed reactions, the active catalyst is formed in situ from a simple iron salt like this compound. For example, in Fenton-based oxidation systems, the catalytic redox cycling between Fe(II) and Fe(III) is essential for the generation of hydroxyl radicals that drive the oxidation of organic compounds. The ability of ferrous chloride to be converted into various oxidation states (from -II to +VI) allows it to participate in a vast range of reactions, covering both reductive and oxidative regimes. It can also be generated from pickling waste liquors, providing a sustainable route to this useful precursor.
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | FeCl₂·4H₂O |
| Tert-butyl hydroperoxide | C₄H₁₀O₂ |
| Ferric chloride | FeCl₃ |
| Ethylbenzene | C₈H₁₀ |
| Acetophenone | C₈H₈O |
| Diphenylmethane | C₁₃H₁₂ |
| Benzophenone | C₁₃H₁₀O |
| Cobalt(II) chloride hexahydrate | CoCl₂·6H₂O |
| Nickel(II) chloride hexahydrate | NiCl₂·6H₂O |
| Chromium(III) chloride hexahydrate | CrCl₃·6H₂O |
| Carbon tetrachloride | CCl₄ |
| Ethylene | C₂H₄ |
| Hydrogen | H₂ |
Ferrous Chloride Tetrahydrate As a Precursor in Advanced Materials Science
Synthesis of Iron Nanoparticles
Ferrous chloride tetrahydrate is a key reagent in the synthesis of iron-based nanoparticles, particularly iron oxides like magnetite (Fe₃O₄). The most common method employed is co-precipitation, which is valued for its simplicity and effectiveness in producing nanoparticles with controlled sizes and properties.
Fe²⁺ + 2Fe³⁺ + 8OH⁻ → Fe₃O₄ + 4H₂O
To prevent the unwanted oxidation of Fe²⁺ ions and ensure the formation of the desired magnetite phase, the synthesis is often conducted under an inert atmosphere, such as nitrogen gas. osti.gov Several experimental parameters can be adjusted to control the final characteristics of the nanoparticles. Factors such as temperature, pH, the rate of addition of the alkaline solution, and the specific base used can influence the particle size, size distribution, and crystalline structure. mdpi.com For instance, different synthesis temperatures (e.g., 25 °C and 80 °C) have been shown to yield magnetite nanoparticles with average particle sizes of 86.01 nm and 74.14 nm, respectively. mdpi.com
Green synthesis routes have also been developed, utilizing plant extracts like carob leaf as reducing and capping agents in reactions involving this compound to produce crystalline magnetite nanoparticles. polimi.it These methods offer a more environmentally benign alternative to traditional chemical synthesis. polimi.it
Table 1: Synthesis Parameters for Magnetite (Fe₃O₄) Nanoparticles via Co-Precipitation
| Iron Precursors | Fe²⁺:Fe³⁺ Molar Ratio | Alkaline Solution | Temperature | Average Particle Size |
| This compound, Ferric chloride hexahydrate | 1:2 | Sodium hydroxide (B78521) | 25 °C | 86.01 nm |
| This compound, Ferric chloride hexahydrate | 1:2 | Sodium hydroxide | 80 °C | 74.14 nm |
| This compound, Ferric chloride hexahydrate | 1:2 | Ammonium hydroxide | Room Temp. | ~8 nm |
Preparation of Iron Oxide Thin Films (e.g., Magnetite, Hematite)
This compound serves as a precursor for the preparation of iron oxide thin films, such as hematite (B75146) (α-Fe₂O₃) and magnetite (Fe₃O₄), which are of significant interest for applications in photoelectrochemical water splitting, sensors, and magnetic storage devices. While various deposition techniques exist, an electrochemical route provides a method for utilizing ferrous chloride as the foundational iron source.
This process often involves a two-step approach: the initial deposition of a metallic iron film followed by a controlled oxidation process.
Electrochemical Deposition of Iron Film : A thin film of metallic iron is first deposited onto a conductive substrate (e.g., fluorine-doped tin oxide glass) from an electrolyte bath. polimi.itnist.gov This bath contains this compound as the source of Fe²⁺ ions. polimi.it The deposition is carried out at a specific temperature and current density, which must be carefully controlled to obtain ductile and uniform films. nist.gov High concentrations of ferrous chloride (typically 4 N to 5 N) and a controlled acidity are desirable for producing high-quality deposits. nist.gov
Thermal Oxidation (Annealing) : The deposited iron film is then subjected to a thermal annealing process in an oxygen-containing atmosphere (e.g., air) at elevated temperatures. rsc.org This step converts the metallic iron film into an iron oxide film. The final phase of the iron oxide—whether hematite or magnetite—can be controlled by the annealing temperature, time, and the composition of the atmosphere. For example, annealing in an oxygen-rich environment at temperatures between 450°C and 550°C typically yields hematite (α-Fe₂O₃). rsc.org Subsequently, a hematite film can be converted to magnetite (Fe₃O₄) through further annealing at 350°C to 400°C in an inert atmosphere after being coated with an additional layer of pure iron, which provides the necessary reducing conditions. rsc.org
While other methods like spray pyrolysis and chemical vapor deposition are also used for iron oxide thin films, they more commonly employ ferric salts or organometallic precursors. researchgate.netmdpi.com However, the electrochemical deposition pathway demonstrates a viable route that originates with this compound.
Table 2: Two-Step Process for Iron Oxide Thin Film Preparation
| Step | Precursor/Material | Method | Key Parameters | Product |
| 1. Film Deposition | This compound | Electrochemical Deposition | High precursor concentration (4-5 N), controlled temperature, current density | Metallic Iron (Fe) Thin Film |
| 2. Conversion to Oxide | Metallic Iron Thin Film | Thermal Annealing/Oxidation | 450-550 °C in air (for Hematite); 350-400 °C in vacuum (for Magnetite) | Hematite (α-Fe₂O₃) or Magnetite (Fe₃O₄) Thin Film |
Development of Composite Materials
This compound is a valuable precursor in the synthesis of organically templated iron phosphates. polimi.it These materials are a class of microporous crystalline solids with open-framework structures that have garnered significant interest for their potential applications in catalysis, ion exchange, and as molecular sieves. polimi.it The synthesis of these composite materials is typically achieved through hydrothermal methods.
In a typical hydrothermal synthesis, this compound provides the source of iron. It is combined with phosphoric acid (H₃PO₄) and an organic amine in an aqueous solution. The organic amine acts as a "template" or "structure-directing agent" (SDA). The mixture is sealed in an autoclave and heated under autogenous pressure for several days. During this process, the inorganic components (iron and phosphate) organize around the organic template molecules, leading to the crystallization of a hybrid organic-inorganic framework.
The choice of the organic amine is critical as it dictates the size and shape of the pores and channels within the final iron phosphate (B84403) structure. Upon removal of the organic template, typically through calcination, a porous inorganic framework remains. The resulting microporous iron phosphates exhibit rich crystal chemistry and the ability to absorb large molecules. polimi.it This method allows for the rational design of materials with tailored porosity and functionality.
Ferrous Chloride Tetrahydrate in Analytical Chemistry Research
Reagent in Analytical Methodologies
In the laboratory, ferrous chloride tetrahydrate is utilized as a reagent in various analytical procedures. It is a paramagnetic solid that dissolves in water to produce pale green solutions, making it a convenient source of Fe²⁺ ions. wikipedia.org The compound often serves as a reducing agent in chemical reactions and as a precursor in the laboratory synthesis of more complex iron compounds. guidechem.com Its role as a reducing flocculating agent is particularly notable in wastewater treatment analysis, especially for wastes containing chromate. guidechem.com
Colorimetric analysis is a technique used to determine the concentration of colored compounds in a solution by measuring its absorbance of light. youtube.comresearchgate.net While this compound solution is pale green, its primary role in colorimetry is to provide ferrous ions (Fe²⁺) which react with specific chromogenic (color-forming) agents to produce intensely colored complexes. libretexts.org The intensity of the resulting color is directly proportional to the concentration of the iron ions, a principle that adheres to the Beer-Lambert law. youtube.comlibretexts.org
This method is highly sensitive and allows for the determination of iron concentrations in the range of 0.5 to 8 parts per million (ppm). libretexts.org An example of such a reaction involves the complexation of Fe²⁺ with reagents like 2,2'-bipyridyl, which forms a stable, colored complex suitable for spectrophotometric measurement. libretexts.org Another reagent, potassium ferricyanide (B76249), reacts with ferrous ions to produce a distinct blue-green color, a reaction that can be used for the semi-quantitative determination of ferrous iron. researchgate.net
Table 1: Reagents for Colorimetric Analysis of Ferrous Iron
| Reagent | Resulting Complex/Color | Wavelength of Maximum Absorbance (λmax) |
| 2,2'-Bipyridyl | Red Iron-Bipyridyl Complex | 522 nm |
| Potassium Ferricyanide | Dark Blue-Green Precipitate (Turnbull's blue) | Not applicable (used for qualitative/semi-quantitative detection) |
| 1,10-Phenanthroline | Red-Orange Complex | 510 nm |
Studies on Isotope Effects and Hyperfine Parameters in Analytical Contexts
Advanced analytical techniques are employed to characterize the structural and electronic properties of this compound, providing insights into its fundamental parameters. Mössbauer spectroscopy, in particular, is a powerful tool for investigating the hyperfine interactions at the iron nucleus. These studies are crucial for confirming the purity, structure, and oxidation state of the iron within the crystal lattice. researchgate.netnih.gov
Research using Mössbauer spectroscopy has been instrumental in characterizing crystals of FeCl₂·4H₂O. nih.gov Such analyses provide precise measurements of hyperfine parameters like the isomer shift (IS) and quadrupole splitting (QS), which act as fingerprints for the Fe²⁺ oxidation state and its local chemical environment. For instance, studies have used these parameters to identify and distinguish between different isomorphs (different crystal structures of the same compound). researchgate.net One study identified a new, unstable isomorph of this compound, which was confirmed by its distinct Mössbauer spectrum before it decayed into the more common, stable form over a period of days. researchgate.net These analytical investigations are essential for understanding the material's stability and ensuring the correct isomorph is used in further applications.
Table 2: Representative Hyperfine Parameters for FeCl₂·4H₂O from Mössbauer Spectroscopy
| Parameter | Typical Value Range (mm/s) | Information Provided |
| Isomer Shift (IS) | ~1.2 - 1.4 | Confirms the high-spin Fe²⁺ oxidation state. |
| Quadrupole Splitting (QS) | ~2.9 - 3.2 | Indicates the asymmetry of the electric field around the iron nucleus, reflecting the local crystal structure. |
Note: Values are approximate and can vary slightly based on the specific crystal structure and experimental conditions.
Quality Control and Purity Assessment Methods
The purity of this compound is critical for its use as an analytical reagent. Manufacturers provide certificates of analysis that detail the results of various quality control tests. mpbio.com These tests ensure that the material meets specific purity grades, such as "puriss. p.a." (for analysis) or "99.99% trace metals basis," which are required for sensitive analytical applications. sigmaaldrich.comsigmaaldrich.cn
Standard quality control assessments include identity tests, moisture content analysis, and the quantification of impurities. mpbio.com Assay determination confirms the percentage of FeCl₂·4H₂O, while other tests set limits for insoluble matter, free acid (HCl), and unwanted metal contaminants. sintopchem.com For example, a key purity concern is the presence of ferric chloride (FeCl₃), which can form upon oxidation. sintopchem.com Colorimetric methods can be employed for this assessment, where the amount of ferrous iron in a sample can be determined by reacting it with potassium ferricyanide and comparing the resulting color to a standard. researchgate.net
Table 3: Example of Quality Control Specifications for this compound
| Test Parameter | Specification Limit | Analytical Purpose |
| Assay (as FeCl₂·4H₂O) | ≥98% | Ensures high purity of the primary compound. |
| Moisture Content | 30 - 45% | Confirms the correct level of hydration. mpbio.com |
| Insoluble Matter in Water | ≤2.0% | Measures the level of non-soluble impurities. sintopchem.com |
| Free Acid (as HCl) | ≤2.0% | Controls for excess acidity from manufacturing. sintopchem.com |
| Ferric Chloride (FeCl₃) | ≤2.0% | Limits the amount of oxidized iron impurity. sintopchem.com |
| Heavy Metals (e.g., Cd, Hg, As) | ≤0.01% | Ensures the absence of toxic metal contaminants for sensitive applications. sintopchem.com |
Role of Ferrous Chloride Tetrahydrate in Biological Research
Ferrous Ion (Fe²⁺) Source in Biochemical and Cellular Studies
The primary role of ferrous chloride tetrahydrate in a laboratory setting is to provide ferrous ions for a variety of research applications. These ions are critical cofactors for many enzymes and are involved in numerous cellular processes.
Ferrous ions, readily supplied by this compound, are pivotal in the study of redox reactions within biological systems. A key area of investigation is the Fenton reaction, a process where ferrous iron reacts with hydrogen peroxide to produce hydroxyl radicals, which are highly reactive oxygen species (ROS). nih.govnih.govwikipedia.org This reaction is fundamental to understanding oxidative stress, a condition characterized by an imbalance between the production of ROS and the biological system's ability to detoxify these reactive products. nih.gov
Researchers utilize ferrous chloride to induce oxidative stress in cellular models to study its effects on cellular components like lipids, proteins, and DNA. nih.gov For instance, studies have demonstrated that exposure of cell lines to iron (II) chloride can lead to induced oxidative stress, providing a model to investigate the cellular response to such damage and the efficacy of potential therapeutic interventions. The generation of free radicals by ferrous ions can damage essential biological molecules, leading to cellular dysfunction. nih.gov
The Fenton reaction, initiated by the Fe²⁺ from ferrous chloride, is a critical tool for researchers exploring the mechanisms of ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation. nih.gov By providing a controlled source of Fe²⁺, this compound allows for the systematic investigation of the biochemical pathways involved in these critical cellular processes.
This compound is also utilized in the preparation of growth media for microorganisms, such as the yeast Saccharomyces cerevisiae. Iron is an essential micronutrient for yeast, playing a crucial role as a redox cofactor in numerous cellular processes. frontiersin.org However, excess iron can be toxic, necessitating a carefully controlled concentration in the growth medium. frontiersin.org
Research has been conducted to determine the efficacy of different iron salts, including ferrous chloride, in supplementing yeast growth media. In one such study, the uptake of iron by Saccharomyces cerevisiae was compared across various iron compounds. The results indicated that cultivations supplemented with ferrous chloride at concentrations of 15 and 25 mg Fe/L resulted in significantly higher intracellular iron levels compared to control conditions. nih.gov This was attributed to the fact that ferrous chloride, being derived from a strong acid, likely exists in a dissociated form, making the ferrous ions readily available for binding to the yeast cells. nih.gov
Interactive Data Table: Iron Uptake in Saccharomyces cerevisiae with Ferrous Chloride Supplementation
| Supplementation Condition | Iron Concentration (mg Fe/L) | Intracellular Iron (mg Fe/g dry matter) |
| Control (no iron added) | 0 | ~0.103 |
| Ferrous Chloride | 15 | ~2.832 |
| Ferrous Chloride | 25 | ~2.832 |
This table presents data adapted from a study on iron uptake in Saccharomyces cerevisiae, highlighting the significant increase in intracellular iron when the growth medium is supplemented with ferrous chloride. nih.gov
Future Research Directions and Emerging Trends for Ferrous Chloride Tetrahydrate
Elucidation of Underexplored Reaction Mechanisms
Despite its long history of use, the intricate details of many reaction mechanisms involving ferrous chloride tetrahydrate remain a subject of ongoing investigation. A deeper understanding of these mechanisms is crucial for optimizing existing applications and discovering new catalytic functionalities.
Future research will likely focus on:
Iron-Catalyzed Cross-Coupling Reactions: While iron-based catalysts are a cost-effective alternative to precious metals like palladium, their reaction mechanisms are often more complex and less understood. nih.gov Mechanistic studies are needed to unravel the nature of the active iron species, the role of ligands, and the kinetics of these reactions. nih.govdntb.gov.ua Such investigations will enable the rational design of more efficient and selective iron catalysts for the formation of carbon-carbon and carbon-heteroatom bonds.
Oxidation-Reduction Pathways: The oxidation of ferrous to ferric iron is a key process in many applications, such as wastewater treatment. However, the kinetics and mechanisms of this oxidation in complex aqueous environments, especially in the presence of various ligands and other dissolved species, are not fully elucidated. saimm.co.za Further research is required to understand the formation of reactive oxygen species and the role of intermediate iron complexes in these processes. saimm.co.za
Advanced Oxidation Processes (AOPs): this compound is a key component in Fenton and Fenton-like reactions, which generate highly reactive hydroxyl radicals for the degradation of persistent organic pollutants. The precise mechanisms of radical generation and the influence of the coordination environment of the iron center are areas ripe for further exploration. Understanding these mechanisms will lead to the development of more efficient AOPs for environmental remediation.
Development of Novel Synthesis Methodologies
The traditional synthesis of this compound often involves the reaction of iron with hydrochloric acid. While effective, there is a growing demand for more sustainable and efficient synthesis methods that can produce high-purity material from diverse and readily available sources.
Emerging trends in synthesis include:
Green Synthesis Routes: The use of industrial byproducts, such as steel pickling liquor, as a raw material for this compound production is a promising green chemistry approach. researchgate.net This not only provides a value-added product from a waste stream but also reduces the environmental impact associated with its disposal. Further research is needed to optimize the purification processes to obtain high-purity this compound from these sources.
Mechanochemical Synthesis: This solvent-free method involves the mechanical grinding of reactants to induce chemical reactions. Mechanochemical synthesis offers a potentially more environmentally friendly and energy-efficient route to produce anhydrous and hydrated ferrous chloride. Investigating the kinetics and scalability of this method is a key future research direction.
Controlled Precipitation and Crystallization: Developing methods to control the crystal size and morphology of this compound is crucial for its performance in specific applications, such as in the synthesis of nanomaterials. Research into the effects of additives, temperature, and pH on the crystallization process can lead to the production of tailored materials with enhanced properties.
| Synthesis Method | Precursors | Key Advantages | Research Focus |
| Co-precipitation | Ferric chloride hexahydrate, this compound qu.edu.qa | Simple, scalable, good for nanoparticle synthesis qu.edu.qainstanano.com | Control of particle size and morphology, understanding nucleation and growth mechanisms. qu.edu.qa |
| Sonochemical | Ferrous sulfate (B86663) heptahydrate, Ferric chloride hexahydrate qu.edu.qa | Rapid reaction rates, formation of uniform nanoparticles. qu.edu.qa | Investigating the effects of ultrasonic parameters on particle characteristics. |
| Solvothermal | Ferric chloride hexahydrate qu.edu.qa | High crystallinity, control over particle shape. qu.edu.qa | Exploring different solvents and reaction conditions to tailor material properties. |
| Green Synthesis from Waste | Steel pickling liquor researchgate.net | Utilizes industrial waste, reduces environmental impact. researchgate.net | Development of efficient purification methods to remove impurities. |
Advancements in Computational Modeling and Predictive Capabilities
Computational chemistry and materials science are becoming indispensable tools for understanding and predicting the behavior of chemical compounds at the molecular level. For this compound, these methods offer a pathway to accelerate research and development.
Future advancements are expected in:
Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, bonding, and reactivity of this compound and its complexes. nih.gov These studies can help to elucidate reaction mechanisms, predict catalytic activity, and design new iron-based catalysts with improved performance. acs.org
Molecular Dynamics (MD) Simulations: MD simulations are powerful for studying the behavior of this compound in solution. aip.org They can provide detailed information about the hydration shell of the ferrous ion, the formation of ion pairs, and the transport properties of the solution. nih.govaip.org This understanding is crucial for applications in electrochemistry and environmental science.
Predictive Modeling and Machine Learning: By combining experimental data with machine learning algorithms, it is possible to develop predictive models for the performance of this compound in various applications. acs.orgresearchgate.net For example, machine learning could be used to predict the efficiency of a ferrous chloride-based catalyst for a specific organic transformation or its effectiveness in removing a particular pollutant from water. acs.orgoulu.fi
Expansion of Applications in Sustainable Environmental Technologies
This compound is already a key player in environmental applications, particularly in water treatment. Future research is aimed at expanding its role in creating a more sustainable future.
Key areas of expansion include:
Enhanced Phosphorus Removal: Ferrous chloride is effective for precipitating phosphate (B84403) from wastewater, a critical step in preventing eutrophication. semanticscholar.orgpca.state.mn.us Future research will focus on optimizing the dosing and reaction conditions to achieve lower effluent phosphorus concentrations and understanding the long-term stability of the precipitated iron phosphate. researchgate.netpurecontrol.com
Reductive Degradation of Pollutants: The reducing properties of ferrous iron can be harnessed for the degradation of chlorinated organic pollutants and other contaminants in soil and groundwater. nih.govwikipedia.org Research is ongoing to enhance the reactivity of ferrous chloride, potentially through the use of activating agents or by combining it with other remediation technologies. nih.govrsc.org
Catalytic Conversion of Biomass: Iron-based catalysts, which can be derived from this compound, are being investigated for the conversion of biomass into biofuels and valuable chemicals. mdpi.comrsc.orgnih.gove3s-conferences.org This represents a sustainable alternative to fossil fuels and petroleum-based chemicals. The development of robust and selective iron catalysts for these transformations is a major research challenge.
| Application | Mechanism | Reported Efficiency | Future Research Focus |
| Phosphorus Removal | Precipitation of iron phosphate (FePO₄) semanticscholar.orgpca.state.mn.us | Can reduce total phosphorus to less than 0.01 mg/L researchgate.net | Optimizing dosage, understanding long-term stability of precipitates, minimizing sludge production. researchgate.net |
| Reductive Dechlorination | Electron transfer from Fe(II) to chlorinated compounds nih.govwikipedia.org | Enhanced dechlorination of tetrachloroethene in the presence of ferrous iron. nih.gov | Improving reaction kinetics, investigating the role of microbial communities, and expanding the range of treatable pollutants. |
| Biomass Conversion | Catalytic hydrolysis, dehydration, and hydrogenation. mdpi.comrsc.org | Varies depending on the specific process and catalyst. | Developing highly active, selective, and stable iron-based catalysts for converting diverse biomass feedstocks. nih.gov |
Interdisciplinary Research with Nanotechnology and Functional Materials
The intersection of inorganic chemistry with nanotechnology and materials science is opening up new frontiers for this compound. Its role as a precursor for advanced materials is a rapidly growing area of research.
Exciting interdisciplinary directions include:
Q & A
Q. What are the standard laboratory synthesis protocols for ferrous chloride tetrahydrate?
this compound can be synthesized via multiple routes:
- Co-precipitation : Mixing FeCl₂·4H₂O and FeCl₃·6H₂O in a 1:2 molar ratio, followed by NH₄OH addition to adjust pH to 9 under continuous stirring (500 rpm) .
- Polyol method : Combining FeCl₂·4H₂O with cobalt salts in ethylene glycol, using sodium hydroxide and hydrazine hydrate as reducing agents .
- Alternative routes : Reaction of iron with HCl or reduction of titanium tetrachloride byproducts . Note: Air-sensitive handling and hygroscopic storage are critical .
Q. What precautions are necessary for handling this compound?
Q. What role does ferrous chloride play in wastewater treatment?
It acts as a reducing flocculating agent , particularly for chromate-containing wastes. Fe²⁺ reduces toxic Cr(VI) to Cr(III), which precipitates as hydroxide sludge .
Q. How is this compound used in magnetic nanoparticle synthesis?
As a precursor in co-precipitation: FeCl₂·4H₂O and FeCl₃·6H₂O are mixed in a 1:2 ratio, followed by NH₄OH addition to form Fe₃O₄ nanoparticles. Stabilizers like PEG-6000 or citric acid are added to control particle aggregation .
Advanced Research Questions
Q. How can synthesis parameters be optimized to control particle size in magnetic nanoparticles?
Key variables include:
- Stirring speed : Higher speeds (e.g., 500 rpm) reduce agglomeration .
- pH control : Adjusting to pH 9 ensures complete precipitation of Fe₃O₄ .
- Microwave-assisted synthesis : Reduces reaction time and improves size uniformity .
- Stabilizer choice : PEG-6000 vs. citric acid affects colloidal stability and particle dispersion .
Q. How does this compound act as a reducing agent in organic synthesis?
Fe²⁺ donates electrons in reactions such as:
- Hydroxyl radical generation : In Fenton-like systems, Fe²⁺ reacts with H₂O₂ to produce •OH radicals, measured via luminol chemiluminescence .
- Reductive coupling : Facilitates cross-coupling reactions in organic intermediates, with efficiency dependent on pH and ligand environment .
Q. What methodologies assess the stability of ferrous chloride in aqueous solutions?
- UV-Vis spectroscopy : Monitors oxidation of Fe²⁺ to Fe³⁺ via absorbance shifts at 510 nm .
- Potentiometric titration : Quantifies free Fe²⁺ ions using redox-sensitive electrodes .
- X-ray diffraction (XRD) : Detects crystallographic changes due to hydration/dehydration .
Q. How to analyze contradictions in catalytic efficiency when using different iron catalysts?
- Comparative kinetics : Measure •OH yield via luminol assays; TEA-Fe catalysts outperform FeCl₂·4H₂O due to ligand-enhanced radical generation .
- Surface characterization : Use TEM/DLS to correlate particle size and catalytic activity. Smaller, stabilized nanoparticles (e.g., citric acid-coated) show higher reactivity .
Q. What advanced techniques characterize ferrous chloride-derived nanoparticles?
- TEM/DLS : Determine size distribution and polydispersity .
- Vibrating sample magnetometry (VSM) : Quantify magnetic saturation (e.g., 60–80 emu/g for Fe₃O₄) .
- XPS/FTIR : Analyze surface composition and ligand binding .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
